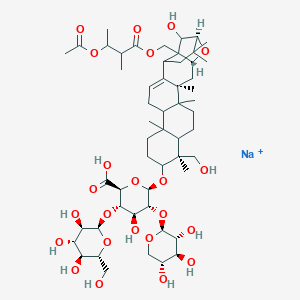

Sodium aescinate

描述

属性

IUPAC Name |

sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTQULAMLNBGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84NaO23+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1124.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20977-05-3 | |

| Record name | Escin, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Sodium Aescinate

Cellular Mechanisms of Action of Sodium Aescinate

The primary mechanisms of this compound involve the modulation of cellular and vascular integrity and the regulation of inflammatory pathways. patsnap.com At a cellular level, it influences membrane stability, capillary function, venous contractility, and the activity of key enzymes involved in inflammation. patsnap.compharmasources.com

Modulation of Cell Membrane Permeability and Stability

This compound plays a crucial role in stabilizing cellular membranes. patsnap.com This action helps to reduce the excessive permeability of cell membranes that can occur during inflammation and injury. bioline.org.br By regulating the absorption and release of key ions like K+ and Na+, it helps maintain normal cell permeability and the proper exchange of fluids between the intracellular and extracellular compartments. pharmasources.com Some studies suggest that under hypoxic conditions, this compound can help maintain the function of cell permeability by reducing the loss of adenosine (B11128) triphosphate (ATP), thereby mitigating tissue and cell injury. bioline.org.br The compound's ability to scavenge oxygen free radicals also contributes to protecting cells from oxidative stress and subsequent membrane damage. patsnap.comfrontiersin.org This membrane-stabilizing effect is fundamental to its broader anti-edema and anti-inflammatory actions. pharmasources.combioline.org.br

Influence on Capillary Permeability and Fluid Leakage

A cornerstone of this compound's mechanism is its ability to reduce capillary permeability and subsequent fluid leakage into surrounding tissues. patsnap.compatsnap.com This anti-exudative effect is critical to its ability to counteract edema formation. pharmasources.comnih.gov The compound restores normal capillary permeability, which is often compromised during inflammatory processes. bioline.org.br It achieves this by inhibiting the breakdown of the extracellular matrix and protecting the integrity of capillary walls. patsnap.com Studies in rats have demonstrated that this compound inhibits increases in capillary permeability and reduces lymphatic permeability, contributing to its anti-edema effects. pharmasources.com Furthermore, it is suggested that aescin can prevent the hypoxia-induced disruption of platelet endothelial cell-adhesion molecule-1, which helps protect blood vessel permeability. nih.gov By limiting the leakage of fluid, proteins, and electrolytes from the capillaries, this compound effectively reduces tissue swelling. patsnap.compatsnap.com

Enhancement of Venous Tone and Venous Return Pathways

This compound possesses significant venotonic properties, meaning it enhances the tone and contractility of veins. patsnap.comvinmec.com This action improves venous return, the process by which blood is transported from peripheral tissues back to the heart. patsnap.compharmasources.com The mechanism involves stimulating the contraction of veins, which is particularly beneficial in conditions of venous insufficiency. patsnap.comresearchgate.net In-vitro studies on isolated human saphenous veins have confirmed that aescin induces an increase in venous tone. nih.govresearchgate.net By promoting venous contraction and improving microcirculation, this compound helps to reduce venous stasis, a condition where blood flow is slowed. pharmasources.combioline.org.brpatsnap.com It also protects the collagen fibers of venous wall glycoproteins by inhibiting protease activity, which helps restore the elastic strength of the veins. pharmasources.com

Regulation of Inflammatory Mediators and Enzymes

This compound exerts potent anti-inflammatory effects by targeting several key mediators and enzymes involved in the inflammatory cascade. patsnap.compatsnap.com It downregulates the expression of inflammatory mediators and inhibits enzymes that degrade connective tissue. patsnap.com

A key anti-inflammatory mechanism of this compound is the inhibition of specific enzymes that break down components of the extracellular matrix. patsnap.compatsnap.com It has been shown to inhibit the activity of hyaluronidase (B3051955) and elastase. patsnap.comdrugs.com Hyaluronidase degrades hyaluronic acid, a major component of the connective tissue matrix, while elastase breaks down elastin. By inhibiting these enzymes, this compound helps to maintain the structural integrity of the perivascular substance and connective tissues, which in turn preserves the integrity of capillary walls, reduces their permeability, and limits tissue damage. patsnap.compatsnap.comnih.gov Research indicates that the saponin (B1150181) escin (B49666), the active component of this compound, is a notable inhibitor of hyaluronidase. nih.gov

| Enzyme | Action | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Hyaluronidase | Inhibited | Inhibition by the saponin escin (IC50 = 149.9 µM) | nih.gov |

| Elastase | Inhibited | Helps maintain structural integrity of connective tissue. | patsnap.compatsnap.com |

Identification of Molecular Targets and Signaling Pathways of this compound

This compound, a triterpenoid (B12794562) saponin extracted from horse chestnut seeds, modulates various signaling pathways to exert its pharmacological effects. Its influence on key cellular processes is primarily attributed to its interaction with specific molecular targets involved in inflammation, cell survival, and apoptosis.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound has been shown to significantly interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. patsnap.com

This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of NF-κB. patsnap.com In various experimental models, including those involving traumatic brain injury and lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. researchgate.netnih.govnih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. nih.govfrontiersin.org

Studies using BV2 and primary microglia cells have confirmed that this compound inhibits the expression of inflammatory proteins. researchgate.netnih.gov Western blot analysis has revealed that this is achieved through the inhibition of the NF-κB pathway. researchgate.netnih.gov Molecular docking studies further support these findings, indicating a high binding affinity of this compound to the core proteins of the NF-κB pathway. researchgate.netnih.gov By preventing the activation of NF-κB, this compound effectively mitigates the inflammatory cascade, thereby protecting neurons from inflammatory damage. researchgate.netnih.gov The mechanism involves preventing the nuclear translocation of NF-κB, which in turn suppresses the expression of inflammatory cytokines like TNF-α and IL-1β. amegroups.org

Research into the specific mechanisms of this compound's interaction with the NF-κB pathway is ongoing. While direct targeting of the CARMA3/NF-κB pathway by this compound is yet to be definitively established in dedicated studies, the compound's known inhibitory effects on the broader NF-κB signaling cascade suggest potential interactions with upstream regulators like CARMA3 in specific cellular contexts. Further investigation is required to elucidate the precise role of the CARMA3/NF-κB pathway in the anti-inflammatory and other pharmacological activities of this compound.

PI3K/Akt/FOXO1 Signaling Pathway Regulation in Cellular Processes

This compound has been found to regulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Forkhead box protein O1 (FOXO1) signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. nih.govnih.gov

In the context of pancreatic fibrosis, this compound has been shown to alleviate the condition by promoting the apoptosis of pancreatic stellate cells (PSCs). nih.govnih.govx-mol.netresearchgate.net This is achieved by inhibiting the PI3K/Akt/FOXO1 signaling pathway. nih.govnih.gov The activation of the PI3K/Akt pathway typically leads to the phosphorylation of FOXO1, which inhibits its transcriptional activity and promotes cell survival. nih.gov By inhibiting this pathway, this compound facilitates the dephosphorylation of FOXO1, allowing it to trigger the expression of genes that induce apoptosis. nih.gov In vitro experiments have demonstrated that this compound inhibits the proliferation, migration, and activation of PSCs while promoting their apoptosis. nih.govresearchgate.net

AKT/NLRP3 Signaling Pathway Interaction in Pyroptosis Inhibition

This compound has been identified as an inhibitor of pyroptosis, a form of programmed cell death, through its interaction with the AKT/NLRP3 signaling pathway. nih.govresearchgate.netnih.gov

In models of renal ischemia-reperfusion injury (RIRI), this compound has demonstrated a protective effect by mitigating kidney damage. nih.govresearchgate.netresearcher.life This protection is attributed to its ability to suppress the activation of the NLRP3 inflammasome and subsequent pyroptosis. nih.govnih.govpatsnap.com Experimental evidence from both in vitro and in vivo studies confirms that this compound reduces the expression of key pyroptosis-related proteins, including GSDMD, NLRP3, and IL-1β. nih.govresearchgate.netpatsnap.com The underlying mechanism involves the inhibition of the AKT/NLRP3 signaling pathway. nih.govresearchgate.netnih.gov By reducing the levels of phosphorylated AKT, this compound inhibits the activation of the NLRP3 inflammasome, thereby preventing the inflammatory cascade and cell death associated with pyroptosis. nih.gov

TLR4/NF-κB Pathway Suppression in Pain Modulation

This compound has been shown to alleviate neuropathic pain by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. scirp.orgscirp.org

In a rat model of paclitaxel-induced neuropathic pain, administration of this compound led to a significant reduction in pain behaviors. scirp.org This analgesic effect was associated with the downregulation of the TLR4/NF-κB pathway in the spinal cord. scirp.orgscirp.org Chemotherapy agents can activate TLR4, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines, which contributes to the development of neuropathic pain. scirp.org this compound treatment was found to reduce the protein levels of TLR4 and phosphorylated NF-κB (p-NF-κB) in the spinal cord of the treated rats. scirp.orgscirp.org This suppression of the TLR4/NF-κB pathway resulted in decreased levels of pro-inflammatory factors and an alleviation of neuroinflammation, suggesting that this pathway is a key target for the pain-modulating effects of this compound. scirp.org

Interactive Data Table: Molecular Targets and Pathways of this compound

| Pathway | Key Protein Targets | Effect of this compound | Cellular/Physiological Outcome | Disease/Model Context |

| NF-κB Pathway | NF-κB | Inhibition of activation | Reduced inflammation, Neuroprotection | Traumatic Brain Injury, Neuroinflammation researchgate.netnih.gov |

| PI3K/Akt/FOXO1 Pathway | PI3K, Akt, FOXO1 | Inhibition | Apoptosis of Pancreatic Stellate Cells, Alleviation of Pancreatic Fibrosis | Chronic Pancreatitis nih.govnih.gov |

| AKT/NLRP3 Pathway | AKT, NLRP3 | Inhibition | Inhibition of Pyroptosis, Reduced Kidney Injury | Renal Ischemia-Reperfusion Injury nih.govnih.gov |

| TLR4/NF-κB Pathway | TLR4, NF-κB | Suppression | Analgesia, Reduced Neuroinflammation | Chemotherapy-Induced Neuropathic Pain scirp.orgscirp.org |

O-GlcNAc-transferase (OGT)-mediated O-GlcNAcylation of TLR3 and MAPK Signaling

This compound has been shown to modulate cellular signaling pathways involved in neuropathic pain by influencing a specific type of post-translational modification known as O-GlcNAcylation. chemfaces.combiolifesas.org O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues of intracellular proteins, a process catalyzed by the enzyme O-GlcNAc-transferase (OGT). researchgate.net

Research has demonstrated that this compound can inhibit the activity of OGT. chemfaces.combiolifesas.org This inhibition reduces the O-GlcNAcylation of target proteins. One critical target in this mechanism is Toll-like receptor 3 (TLR3). The O-GlcNAcylation of TLR3 leads to its stabilization, which in turn activates the Mitogen-activated protein kinase (MAPK) signaling pathway. chemfaces.combiolifesas.org The activation of this pathway, particularly through p38 mitogen-activated protein kinase (p38MAPK), is implicated in the development of neuropathic pain. chemfaces.combiolifesas.org

By suppressing OGT-mediated O-GlcNAcylation of TLR3, this compound effectively inactivates the MAPK signaling pathway. chemfaces.combiolifesas.org This mechanism underlies its therapeutic potential in alleviating symptoms associated with nerve damage, such as mechanical allodynia and heat hyperalgesia. chemfaces.combiolifesas.org Studies have shown that overexpression of OGT can counteract the beneficial effects of this compound, further solidifying the importance of this specific molecular pathway. chemfaces.combiolifesas.org

Cell Cycle Regulatory Protein Modulation (e.g., CDK1, CyclinB1)

This compound exerts anti-proliferative effects by intervening in the cell cycle, specifically by modulating key regulatory proteins. Studies on retinoblastoma cells have shown that this compound can inhibit the expression of Cyclin-dependent kinase 1 (CDK1) and CyclinB1 at both the messenger RNA (mRNA) and protein levels. nih.gov

CDK1 and CyclinB1 are crucial components for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. nih.govresearchgate.net They form a complex known as the Maturation Promoting Factor (MPF), which initiates mitosis by phosphorylating various substrate proteins. By down-regulating CDK1 and CyclinB1, this compound treatment leads to a reduction in the formation of the MPF complex. This disruption prevents cells with potentially damaged DNA from entering mitosis, causing them to arrest in the G2/M phase. nih.gov This cell cycle arrest is a key mechanism contributing to the compound's ability to inhibit the proliferation of cancer cells.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect of this compound Treatment | Consequence |

| CDK1 | Decreased expression at mRNA and protein levels nih.gov | Reduced formation of the MPF complex |

| CyclinB1 | Decreased expression at mRNA and protein levels nih.gov | Cell cycle arrest at the G2/M phase nih.gov |

Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspases)

In addition to inhibiting cell proliferation, this compound actively induces apoptosis, or programmed cell death, through the modulation of key apoptosis-related proteins. The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is critical in determining a cell's fate.

Research indicates that this compound treatment shifts this balance towards apoptosis. It up-regulates the expression of the pro-apoptotic protein Bax and simultaneously down-regulates the expression of the anti-apoptotic protein Bcl-2. nih.gov This leads to an increased Bax/Bcl-2 ratio, which is a hallmark of the initiation of the intrinsic apoptotic pathway. An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. researchgate.net

Specifically, this process leads to the self-cleavage and activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to activate the executioner caspase, caspase-3. nih.gov Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net Furthermore, studies suggest that this compound can also activate the extrinsic apoptosis pathway, which involves the activation of caspase-8. nih.gov

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Protein | Effect of this compound | Pathway |

| Bcl-2 Family | Bax | Upregulation nih.gov | Pro-apoptotic |

| Bcl-2 | Downregulation nih.gov | Anti-apoptotic | |

| Caspases | Caspase-9 | Activation nih.gov | Intrinsic Pathway Initiator |

| Caspase-8 | Activation nih.gov | Extrinsic Pathway Initiator | |

| Caspase-3 | Activation nih.gov | Executioner Caspase |

Angiogenesis-Related Factor Modulation (e.g., VEGF)

This compound has demonstrated significant anti-angiogenic properties, primarily through its influence on Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. chemfaces.combiolifesas.org Angiogenesis is a critical process in tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

Studies have shown that this compound can inhibit the secretion of VEGF. chemfaces.com In models of diabetic retinopathy, a condition characterized by abnormal blood vessel growth, this compound treatment reduced angiogenesis and inhibited the expression of VEGF. biolifesas.org This effect is also observed in cancer models, where this compound has been found to downregulate VEGF expression, thereby contributing to its anti-tumor activity.

Furthermore, in the context of brain injury and resuscitation, this compound has been observed to up-regulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that, under hypoxic conditions, can induce the expression of VEGF. nih.gov While this may seem contradictory, the context is crucial. In ischemic injury, a controlled increase in VEGF can be neuroprotective by promoting microcirculation and oxygen supply. nih.gov However, in the context of cancer and inflammatory conditions, the dominant effect of this compound appears to be the inhibition of pathological angiogenesis by reducing VEGF expression and secretion. chemfaces.combiolifesas.org

Preclinical Pharmacological Research on Sodium Aescinate

In Vitro Studies on Sodium Aescinate Activity in Cell Lines

This compound has demonstrated significant anti-inflammatory activity in cellular models of neuroinflammation, primarily through the inhibition of microglial activation. nih.govresearchgate.net Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to inflammatory processes.

In studies using BV2 immortalized mouse microglia and primary microglia, this compound pretreatment effectively counteracted the inflammatory response induced by lipopolysaccharide (LPS). nih.gov Specifically, this compound dose-dependently inhibited the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation at the genetic level revealed that this compound could decrease the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Consequently, the release of these cytokines from the cells was also reduced. nih.gov

The primary mechanism for this anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net this compound was shown to inhibit the activation of this pathway in both BV2 and primary microglial cells. nih.gov This finding is supported by molecular docking studies, which predict a high affinity of this compound for core proteins within the NF-κB pathway. nih.gov Other research also points to the inhibition of the JNK/p38 signaling pathway as another mechanism by which this compound suppresses microglial activation and neuroinflammation. tandfonline.com

Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated Microglial Cells

| Cell Line | Treatment | Key Findings | Reference |

| BV2 Microglia | Pretreatment with this compound, followed by LPS stimulation | Dose-dependent inhibition of iNOS and COX-2 protein expression. | nih.gov |

| BV2 Microglia | Pretreatment with 5 µM this compound, followed by LPS stimulation | Decreased mRNA levels of iNOS, COX-2, TNF-α, and IL-6. | nih.gov |

| BV2 & Primary Microglia | This compound treatment | Inhibition of the NF-κB signaling pathway. | nih.govresearchgate.net |

| Spinal Cord Microglia (from CCI mice) | This compound administration | Blocked up-regulation of p-JNK and p-p38 proteins. | tandfonline.com |

The antioxidant properties of this compound are a significant aspect of its pharmacological profile. frontiersin.orgd-nb.info It is believed that the phenolic hydroxyl structure within the molecule contributes to its ability to scavenge oxygen free radicals. researchgate.net

Studies have demonstrated that this compound can mitigate oxidative stress in cellular models. In a model using hepatocellular carcinoma, treatment with a this compound injection liquid led to a significant decrease in malondialdehyde (MDA) levels in both blood and liver. mdpi.comnih.gov MDA is a key indicator of lipid peroxidation, a process of oxidative damage.

Conversely, this compound treatment has been shown to enhance the cellular antioxidant defense system. It dose-dependently increased the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant, and boosted the activity of major antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comnih.govchemfaces.com These results collectively indicate that this compound can protect cells from oxidative damage by both reducing oxidative markers and strengthening antioxidant defenses. mdpi.com

Table 2: Antioxidant Effects of this compound in Cellular and In Vivo Models

| Model System | Key Findings | Reference |

| Hepatocellular Carcinoma Mouse Model | Decreased blood and liver levels of malondialdehyde (MDA). | mdpi.comnih.gov |

| Hepatocellular Carcinoma Mouse Model | Increased levels of glutathione (GSH). | mdpi.comnih.gov |

| Hepatocellular Carcinoma Mouse Model | Increased activities of antioxidant enzymes: SOD, CAT, and GSH-Px. | mdpi.comnih.govchemfaces.com |

This compound has been investigated for its potential as an anti-cancer agent, with research demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. frontiersin.orgnih.gov

In the context of hepatocellular carcinoma (HCC), this compound has been found to selectively inhibit the growth of cancer cells without affecting normal liver cells. nih.govwjgnet.com This anti-proliferative effect is linked to its ability to suppress the CARMA3/NF-κB signaling pathway, which is implicated in the tumorigenesis of HCC. nih.govmedchemexpress.com

Experimental data shows that this compound treatment reduces the expression of both CARMA3 and its downstream target, NF-κB (p65), in HCC cells. nih.govwjgnet.com Cell viability assays confirm that this compound inhibits HCC cell proliferation in a manner dependent on both concentration and duration of treatment. nih.govwjgnet.com Furthermore, it has been observed to suppress the ability of HCC cells to form colonies and to trigger early apoptosis. nih.govwjgnet.comwjgnet.com

Research indicates that this compound can inhibit the growth and promote the apoptosis of the MCF-7 human breast cancer cell line. frontiersin.orgmedchemexpress.com The proposed mechanism involves the disruption of key signaling pathways that promote cancer cell survival and proliferation. Specifically, this compound is reported to block signaling to downstream molecules such as AKT and ERK. frontiersin.org Additionally, its ability to suppress the activation of SRC, a protein involved in cell growth, contributes to its anti-cancer effects in MCF-7 cells. frontiersin.org

This compound exhibits potent anti-proliferative and apoptosis-inducing effects on retinoblastoma Y79 cells, acting in a time- and concentration-dependent manner. nih.govnih.gov

The compound effectively halts the cell cycle at the G2/M phase. nih.govnih.gov This cell cycle arrest is achieved by downregulating the expression of cyclin-dependent kinase 1 (CDK1) and CyclinB1, which are essential for the G2/M transition. nih.gov

Apoptosis in Y79 cells is induced via two main pathways:

The Intrinsic (Mitochondrial) Pathway: this compound modulates the balance of apoptotic regulatory proteins by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift facilitates the activation of caspase-9, which subsequently activates the executioner caspase-3. nih.govnih.gov

The Extrinsic (Death Receptor) Pathway: The compound also activates caspase-8, a key initiator of the extrinsic pathway, which directly activates caspase-3. nih.govnih.gov The activation of caspase-3 from both pathways unleashes a cascade of events that culminates in programmed cell death. nih.gov

Table 3: Anti-Tumor Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Mechanism | Reference |

| Hepatocellular Carcinoma (HCC) | Inhibition of proliferation, induction of apoptosis | Suppression of CARMA3/NF-κB pathway. | nih.govwjgnet.commedchemexpress.com |

| Breast Cancer (MCF-7) | Inhibition of proliferation, induction of apoptosis | Blocks AKT and ERK signaling, suppresses SRC activation. | frontiersin.orgmedchemexpress.com |

| Retinoblastoma (Y79) | Inhibition of proliferation, induction of apoptosis | G2/M cell cycle arrest (downregulation of CDK1/CyclinB1), activation of intrinsic (Bax/Bcl-2, Caspase-9) and extrinsic (Caspase-8) apoptosis pathways. | nih.govnih.govfrontiersin.org |

Neuroprotective Effects in Neuronal and Microglial Cell Models

This compound has demonstrated significant neuroprotective properties in various preclinical studies involving neuronal and microglial cell models. Its mechanisms of action primarily revolve around the inhibition of neuroinflammation and oxidative stress-induced cell death.

Research has shown that this compound can protect neurons by targeting microglial activation, the resident immune cells of the central nervous system. dntb.gov.uaresearchgate.net Dysfunctional or over-activated microglia can release toxic mediators, leading to neuronal damage. researchgate.net In in vitro models using BV2 and primary microglial cells, this compound was found to inhibit the activation of these cells when stimulated by lipopolysaccharide (LPS). researchgate.net This inhibition was associated with a decrease in the production of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The underlying mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. dntb.gov.uaresearchgate.netnih.gov Molecular docking studies have further suggested a high affinity of this compound for core proteins within the NF-κB pathway. researchgate.netnih.gov

In models of traumatic brain injury (TBI), pretreatment with this compound has been shown to inhibit inflammation and protect neurons. researchgate.net Conditioned medium from microglia treated with this compound was less toxic to neurons, confirming that the neuroprotective effect is at least partially mediated by its influence on microglia. researchgate.net

Furthermore, this compound has been observed to exert direct neuroprotective effects by mitigating apoptosis (programmed cell death). In a model of focal cerebral ischemia-reperfusion injury in rats, this compound treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Caspase-3. nih.gov This resulted in a significant reduction in the number of apoptotic neuronal cells in the ischemic penumbra. nih.gov The neuroprotective effects of this compound are also linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which plays a crucial role in protecting against oxidative stress. nih.govscdi-montpellier.fr

Table 1: Summary of Neuroprotective Effects of this compound in Cell Models

| Cell Model | Inducing Agent | Key Findings | Signaling Pathway(s) | Reference(s) |

|---|---|---|---|---|

| BV2 Microglia | Lipopolysaccharide (LPS) | Inhibited activation; Reduced iNOS, COX-2, TNF-α, IL-6 | NF-κB | researchgate.netnih.gov |

| Primary Microglia | Lipopolysaccharide (LPS) | Inhibited activation; Reduced inflammatory proteins | NF-κB | researchgate.net |

| Neuronal Cells | Conditioned medium from activated microglia | Protected from microglia-induced toxicity | Indirectly via microglia | researchgate.net |

| Rat Brain (in vivo) | Middle Cerebral Artery Occlusion (MCAO) | Increased Bcl-2; Decreased Caspase-3; Reduced apoptosis | Apoptotic pathways | nih.gov |

| Neurons (in vitro) | Traumatic Brain Injury (TBI) model | Suppressed cell death and apoptosis | Nrf2-ARE | nih.govscdi-montpellier.fr |

Modulation of Macrophage Polarization (e.g., M1 Macrophages)

This compound has been shown to modulate the polarization of macrophages, particularly by inhibiting the pro-inflammatory M1 phenotype. nih.gov Macrophages are versatile immune cells that can be broadly classified into the pro-inflammatory M1 type and the anti-inflammatory M2 type. frontiersin.orgnih.gov An imbalance with excessive M1 macrophages can drive various inflammatory diseases. frontiersin.org

In vitro studies have demonstrated that this compound can regulate the expression of cytokines in M1 macrophages. nih.gov Specifically, in a lymphedema model, this compound-loaded hydrogels were shown to modulate local immune responses by inhibiting M1 macrophage polarization. nih.gov This was evidenced by the downregulation of inflammatory cytokines typically produced by M1 macrophages. nih.gov

Table 2: Effects of this compound on M1 Macrophage Polarization

| Cell Model | Stimulus | Key Findings | Reference(s) |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Decreased expression of CD86, IL-1β, and TNF-α | researchgate.net |

| Macrophages (in lymphedema model) | Not specified | Inhibited M1 macrophage polarization; Downregulated inflammatory cytokines | nih.gov |

Effects on Pancreatic Stellate Cells (PSCs) and Fibrosis Pathways

Preclinical research has highlighted the significant inhibitory effects of this compound on pancreatic stellate cells (PSCs), which are the key drivers of pancreatic fibrosis, a hallmark of chronic pancreatitis. nih.govresearchgate.netnih.gov In their activated state, PSCs proliferate, migrate, and produce excessive extracellular matrix, leading to the fibrotic scarring of the pancreas. nih.govresearchgate.net

In vitro studies using PSCs have shown that this compound can inhibit their proliferation, migration, and activation. nih.govresearchgate.netnih.gov Furthermore, this compound has been found to promote apoptosis, or programmed cell death, in these activated PSCs. nih.govresearchgate.netnih.gov This is a crucial finding, as inducing the death of activated PSCs is a potential therapeutic strategy to reverse or halt the progression of pancreatic fibrosis.

The mechanism underlying these effects has been linked to the inhibition of the PI3K/Akt/FOXO1 signaling pathway. nih.govresearchgate.netnih.gov By inhibiting this pathway, this compound promotes the pro-apoptotic functions of the FOXO1 transcription factor, leading to the demise of activated PSCs. nih.gov RNA sequencing and subsequent in vitro validation have confirmed that this signaling cascade is a key target of this compound in alleviating pancreatic fibrosis. nih.govresearchgate.netnih.gov

Table 3: Effects of this compound on Pancreatic Stellate Cells

| Cell Model | Key Findings | Signaling Pathway(s) | Reference(s) |

|---|---|---|---|

| Pancreatic Stellate Cells (in vitro) | Inhibited proliferation, migration, and activation; Promoted apoptosis | PI3K/Akt/FOXO1 | nih.govresearchgate.netnih.gov |

In Vivo Studies of this compound in Animal Models

Anti-edematous and Anti-exudative Activities in Rodent Models

This compound is well-recognized for its potent anti-edematous and anti-exudative properties, which have been extensively documented in various rodent models of inflammation and injury. frontiersin.org This activity is particularly evident in models of cerebral edema associated with traumatic brain injury (TBI). nih.govscdi-montpellier.fr

Anti-inflammatory Effects in Animal Models (e.g., paw edema, ear swelling models)

The anti-inflammatory effects of this compound have been consistently demonstrated in various animal models. frontiersin.org These models, such as carrageenan-induced paw edema and xylene-induced ear swelling in rodents, are standard methods for evaluating the efficacy of anti-inflammatory agents.

In a mouse model of chronic constriction injury (CCI), a model for neuropathic pain, this compound administration was found to suppress the activation of microglia and the subsequent neuroinflammation in the spinal cord. tandfonline.com This resulted in a reduction of pro-inflammatory factors and an alleviation of pain-related behaviors. tandfonline.com Similarly, in a mouse model of chronic pancreatitis, this compound significantly alleviated pancreatic inflammation. nih.govresearchgate.net These findings underscore the broad anti-inflammatory activity of this compound across different types of inflammatory conditions.

Antioxidant Activity and Oxidative Stress Mitigation in Animal Models

This compound has been shown to possess significant antioxidant properties and the ability to mitigate oxidative stress in various animal models of disease. frontiersin.orgresearchgate.net Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is a key pathological factor in many conditions, including traumatic brain injury.

In mouse models of TBI, the administration of this compound suppressed TBI-induced oxidative stress. nih.govscdi-montpellier.fr This was evidenced by a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of glutathione peroxidase (GPx), an important antioxidant enzyme. nih.govscdi-montpellier.fr The mechanism behind this antioxidant effect is linked to the activation of the Nrf2-ARE signaling pathway. nih.govscdi-montpellier.fr Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. researchgate.net Studies have shown that the neuroprotective effects of this compound following TBI are absent in Nrf2 knockout mice, providing strong evidence for the critical role of this pathway in its antioxidant and protective actions. nih.gov

Table 4: Summary of In Vivo Effects of this compound in Animal Models

| Effect | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-edematous | Mouse Traumatic Brain Injury (TBI) | Decreased brain water content; Reduced lesion volume | nih.govscdi-montpellier.fr |

| Anti-inflammatory | Mouse Chronic Constriction Injury (CCI) | Suppressed microglial activation and neuroinflammation | tandfonline.com |

| Anti-inflammatory | Mouse Chronic Pancreatitis | Alleviated pancreatic inflammation | nih.govresearchgate.net |

| Antioxidant | Mouse Traumatic Brain Injury (TBI) | Reduced malondialdehyde (MDA); Increased glutathione peroxidase (GPx); Activated Nrf2-ARE pathway | nih.govscdi-montpellier.fr |

Neuroprotective Effects in Models of Brain Injury and Neuroinflammation

This compound has demonstrated significant neuroprotective properties in various preclinical models of brain injury and neuroinflammation. Its mechanisms of action primarily revolve around the modulation of key inflammatory pathways and cellular responses to injury.

Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammatory responses. nih.gov Dysfunctional or over-activated microglia can release toxic mediators that contribute to neuronal death. nih.govnih.gov Research in animal models has shown that this compound can effectively inhibit the activation of microglia. nih.govdntb.gov.ua

In models of traumatic brain injury (TBI) and lipopolysaccharide (LPS)-induced neuroinflammation in mice, administration of this compound led to a marked reduction in microglial activation. nih.govnih.gov This inhibitory effect is largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govnih.govdntb.gov.ua Studies have confirmed that this compound inhibits the phosphorylation of components of the NF-κB pathway in microglia. nih.gov Molecular docking studies further suggest a high binding affinity between this compound and core proteins of the NF-κB pathway. nih.govnih.gov Additionally, some evidence points to the selective inhibition of the JNK/p38 signaling pathway as another mechanism through which this compound exerts its neuroprotective effects by dampening neuroinflammation. frontiersin.org By inhibiting microglial activation, this compound helps to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as other inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS), thereby protecting neurons from inflammatory damage. nih.govresearchgate.net

Table 1: Effects of this compound on Microglial Activation In Vivo

| Model | Key Findings | Implicated Signaling Pathway | Reference |

|---|---|---|---|

| Traumatic Brain Injury (Mouse) | Inhibited activation of cortical microglia. | NF-κB | nih.govdntb.gov.ua |

| Lipopolysaccharide-induced Neuroinflammation (Mouse) | Attenuated microglial activation. | NF-κB | nih.gov |

| Chronic Constriction Injury (Mouse) | Suppressed microglial activation and neuroinflammation. | JNK/p38 | dntb.gov.ua |

Neuropathic pain is a chronic pain state often associated with nerve damage, and chemotherapy agents like paclitaxel (B517696) are known to induce this condition, referred to as chemotherapy-induced peripheral neuropathy (CIPN). nih.gov this compound has been investigated for its potential to alleviate this type of pain.

In a rat model of paclitaxel-induced neuropathic pain, treatment with this compound resulted in a significant improvement in pain-related behaviors. scirp.orgscirp.org The study, which involved intraperitoneal injections of paclitaxel to induce the neuropathic state, found that subsequent administration of this compound elevated the mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL), indicating a reduction in pain sensitivity. scirp.org The underlying mechanism for this analgesic effect was linked to the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in the spinal cord. scirp.orgscirp.org Paclitaxel treatment was shown to increase the expression of TLR4 and NF-κB, leading to neuroinflammation, whereas this compound administration counteracted these changes. scirp.org This suggests that this compound mitigates neuropathic pain by inhibiting the inflammatory cascade initiated by TLR4/NF-κB activation in the spinal cord. scirp.orgscirp.org

Table 2: this compound in Paclitaxel-Induced Neuropathic Pain Model

| Animal Model | Key Behavioral Outcomes | Molecular Mechanism | Reference |

|---|---|---|---|

| Rat | Increased mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL). | Suppression of TLR4/NF-κB pathway activation in the spinal cord. | scirp.orgscirp.org |

Recent preclinical research has explored the therapeutic potential of this compound in psychiatric conditions like Post-traumatic Stress Disorder (PTSD). nih.gov Animal models, such as the single prolonged stress model, are used to replicate some of the behavioral and neurobiological features of PTSD in rats. mdpi.com

In a PTSD rat model, administration of this compound demonstrated positive effects on behavioral outcomes. nih.govdntb.gov.ua The study revealed that PTSD was associated with significant activation of the NLRP3 inflammasome in the dorsal raphe nucleus (DRN), a brain region implicated in the pathology of PTSD. nih.gov Treatment with this compound was found to significantly inhibit this activation of the DRN NLRP3 inflammasome and reduce the associated apoptosis (programmed cell death). nih.gov Consequently, this compound improved learning and memory abilities and reduced anxiety and depression-like behaviors in the PTSD rats. nih.gov The research also indicated that the activation of the NLRP3 inflammasome in the DRN of PTSD rats impaired mitochondrial function, and this compound was able to reverse this mitochondrial pathology. nih.gov These findings propose this compound as a potential candidate for managing PTSD symptoms by targeting neuroinflammatory pathways in key brain regions. nih.gov

Table 3: Effects of this compound in a PTSD Rat Model

| Animal Model | Behavioral Effects | Molecular Target | Reference |

|---|---|---|---|

| Rat (Single Prolonged Stress) | Improved learning and memory; reduced anxiety and depression levels. | Inhibition of NLRP3 inflammasome activation in the dorsal raphe nucleus (DRN). | nih.govdntb.gov.ua |

Wound Healing Modulation in Diabetic Animal Models

The process of wound healing is often impaired in individuals with diabetes mellitus. gjms.com.pk Preclinical studies using diabetic animal models, such as streptozotocin-induced diabetic rats, have been instrumental in evaluating potential therapeutic agents. nih.govbiorxiv.org

In a study using an excision skin wound model in streptozotocin-induced diabetic rats, topical application of this compound was shown to significantly improve the wound healing process. nih.govresearchgate.net Rats treated with a this compound gel exhibited increased wound contraction compared to control groups. nih.gov The beneficial effects were attributed to the compound's anti-inflammatory and antioxidant properties. nih.govresearchgate.net Specifically, this compound treatment led to a significant decrease in the level of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and a marked increase in the anti-inflammatory cytokine interleukin-10 (IL-10) within the wound tissue. nih.gov Furthermore, the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), were significantly increased in the this compound-treated group. nih.gov Histopathological analysis confirmed these findings, showing better granulation tissue formation, prominent fibroblast proliferation, and a thicker regenerated epithelial layer in wounds treated with this compound. nih.govresearchgate.net

Table 4: this compound in Diabetic Wound Healing Model

| Animal Model | Key Outcomes | Mechanism of Action | Reference |

|---|---|---|---|

| Streptozotocin-induced Diabetic Rat | Increased wound contraction; improved granulation tissue; enhanced re-epithelialization. | Anti-inflammatory (↓TNF-α, ↑IL-10) and Antioxidant (↑SOD, CAT, GSH-Px) activities. | nih.govresearchgate.net |

Cardioprotective Effects in Models of Myocardial Injury

This compound has been investigated for its potential protective effects on the heart in models of myocardial injury. ajol.info One such model involves inducing cardiac damage with chemical agents like the organophosphorus pesticide methyl parathion (B1678463) (MP). ajol.info

In a study using a rat model of MP-induced myocardial injury, administration of this compound demonstrated significant cardioprotective effects. ajol.info Treatment with this compound attenuated the myocardial damage caused by MP, as evidenced by reduced levels of serum cardiac troponin T (cTnT) and atrial natriuretic peptide (ANP), which are biomarkers of cardiac injury. ajol.info The protective mechanism appears to be linked to the compound's ability to counteract oxidative stress and inhibit apoptosis. ajol.info The study found that this compound treatment mitigated the MP-induced decrease in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), and increased the level of glutathione (GSH), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. ajol.info Moreover, this compound was shown to inhibit the apoptosis of myocardial cells by regulating the expression of apoptosis-related proteins, specifically by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic proteins Bax and cleaved caspase-3. ajol.info

Table 5: Cardioprotective Effects of this compound

| Injury Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Methyl Parathion-induced Myocardial Injury (Rat) | Attenuated myocardial injury; decreased serum cTnT and ANP. | Regulation of oxidative stress (↓MDA, ↑SOD, GSH-Px, GSH) and apoptosis (↑Bcl-2, ↓Bax, Caspase-3). | ajol.info |

Renal Ischemia-Reperfusion Injury Protection

Renal ischemia-reperfusion injury (RIRI) is a significant cause of acute kidney injury that occurs when blood supply to the kidney is temporarily disrupted and then restored. nih.govresearcher.life this compound has emerged as a potential therapeutic agent for protecting against this type of injury. nih.govresearchgate.net

Studies using a mouse model of RIRI have demonstrated that the administration of this compound has a protective effect on renal function. nih.govresearchgate.net The mechanism underlying this protection involves the inhibition of pyroptosis, a form of pro-inflammatory programmed cell death. nih.govresearchgate.net Research has shown that the pyroptosis pathway is significantly activated during RIRI. nih.govresearchgate.net Treatment with this compound was found to reduce the expression of key pyroptosis-related proteins, including Gasdermin D (GSDMD), NLRP3 (NOD-like receptor pyrin domain-containing 3), and Interleukin-1β (IL-1β). nih.govresearchgate.netresearchgate.net Further investigation revealed that this compound exerts this anti-pyroptotic effect by inhibiting the AKT/NLRP3 signaling pathway. nih.govresearchgate.net By suppressing this pathway, this compound mitigates the inflammatory cascade and subsequent cell death, ultimately alleviating kidney injury in RIRI mice. nih.govresearchgate.net

Table 6: Protective Effects of this compound in Renal Ischemia-Reperfusion Injury

| Animal Model | Key Protective Effects | Molecular Mechanism | Reference |

|---|---|---|---|

| Mouse | Improved renal function; reduced pyroptosis. | Inhibition of the AKT/NLRP3 signaling pathway; decreased expression of GSDMD, NLRP3, and IL-1β. | nih.govresearchgate.net |

Hepatoprotective Effects in Liver Injury Models

This compound has demonstrated protective effects against liver damage in preclinical animal models. In one study, its efficacy was evaluated against liver injury induced by the organophosphate insecticide methyl parathion in rats. chemfaces.com The administration of methyl parathion led to significant liver damage, as evidenced by elevated levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the blood. Treatment with this compound was found to ameliorate this damage. chemfaces.comaurontx.com

Further research has explored its effects in liver injury models induced by other hepatotoxic agents like carbon tetrachloride (CCl4). d-nb.info These studies collectively suggest that the hepatoprotective action of this compound is linked to its anti-inflammatory and antioxidant properties. d-nb.info In a model of endotoxin-induced liver injury in mice, this compound demonstrated a protective effect. d-nb.info The compound is believed to counteract the oxidative stress and inflammatory cascades that are central to the pathophysiology of chemically-induced liver damage. aurontx.comd-nb.info

Table 1: Effects of this compound on Liver Injury Markers in Methyl Parathion-Poisoned Rats

| Group | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) |

|---|---|---|

| Control | Normal Levels | Normal Levels |

| Methyl Parathion (MP) | Significantly Increased | Significantly Increased |

| MP + this compound | Levels Reduced Compared to MP Group | Levels Reduced Compared to MP Group |

Data synthesized from preclinical findings. chemfaces.comaurontx.com

Alleviation of Pancreatic Fibrosis and Inflammation in Chronic Pancreatitis Models

Preclinical studies have highlighted the potential of this compound in mitigating the key pathological features of chronic pancreatitis (CP): inflammation and fibrosis. researchgate.netnih.gov In a mouse model where CP was induced by caerulein, administration of this compound resulted in a significant reduction of both pancreatic inflammation and the development of fibrotic tissue. nih.govresearchgate.net

The underlying mechanism appears to involve the modulation of pancreatic stellate cells (PSCs), which are the primary cells responsible for pancreatic fibrosis. researchgate.netnih.gov In their activated state, PSCs proliferate and produce excessive extracellular matrix proteins, leading to the scarring of pancreatic tissue. nih.gov Research has shown that this compound can inhibit the proliferation, migration, and activation of these cells. nih.govnih.gov Furthermore, it promotes apoptosis (programmed cell death) in activated PSCs. nih.govresearchgate.net This pro-apoptotic effect is linked to the inhibition of the PI3K/Akt/FOXO1 signaling pathway, which is a critical pathway for cell survival and proliferation. researchgate.netnih.gov By suppressing this pathway, this compound helps to eliminate the cells driving fibrosis, thereby alleviating the condition. researchgate.netresearchgate.net

Table 2: Cellular Effects of this compound on Pancreatic Stellate Cells (PSCs) in vitro

| Cellular Process | Effect of this compound | Associated Signaling Pathway |

|---|---|---|

| Proliferation | Inhibited | PI3K/Akt/FOXO1 |

| Migration | Inhibited | PI3K/Akt/FOXO1 |

| Activation | Inhibited | PI3K/Akt/FOXO1 |

| Apoptosis | Promoted | PI3K/Akt/FOXO1 |

Based on findings from in vitro experiments on pancreatic stellate cells. researchgate.netnih.govnih.gov

Anti-angiogenic Effects in Animal Sarcoma Models

This compound exhibits significant anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process crucial for tumor growth. chemfaces.com This effect has been demonstrated in animal sarcoma models. In studies using the S180 sarcoma model in mice, this compound treatment led to a marked decrease in the secretion of Vascular Endothelial Growth Factor (VEGF). chemfaces.com VEGF is a potent signaling protein that stimulates angiogenesis.

The anti-angiogenic mechanism of this compound was further explored using in vitro models. In a rat aortic disk culture, this compound was shown to inhibit both the initial sprouting of new vessels and their subsequent growth. chemfaces.com It also directly inhibited the proliferation of endothelial cells (ECV-304), which are the cells that line the interior surface of blood vessels. chemfaces.com The inhibition rate of endothelial cell proliferation was observed to be dose-dependent. chemfaces.com These findings indicate that this compound exerts its anti-angiogenic effect by inhibiting endothelial cell proliferation and reducing the expression of key angiogenic factors like VEGF. chemfaces.com

Table 3: Anti-angiogenic Activity of this compound

| Model | Key Finding |

|---|---|

| Mouse S180 Sarcoma | Decreased secretion of Vascular Endothelial Growth Factor (VEGF). chemfaces.com |

| Rat Aortic Disk Culture | Inhibited initiation and growth of aortic outgrowths. chemfaces.com |

| Endothelial Cell (ECV-304) Proliferation Assay | Obvious inhibition of cell proliferation (e.g., 70.3% inhibition at 100 µg·mL-1). chemfaces.com |

Immunity Enhancing Activities in Tumor Models

This compound has been shown to possess immunity-enhancing capabilities in the context of preclinical tumor models. chemfaces.com Research conducted on mice with hepatocellular carcinoma (HCC) demonstrated that this compound injection liquid could decrease oxidative injury while simultaneously enhancing immunity functions. chemfaces.com

Its immunomodulatory effects are also linked to its anti-inflammatory actions. For instance, in neuroinflammation models, this compound was found to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. frontiersin.org This inhibition was mediated through the NF-κB pathway, a key regulator of the inflammatory response. frontiersin.org By controlling inflammation, which can often be immunosuppressive in the tumor microenvironment, this compound may help create conditions more favorable for an effective anti-tumor immune response. Recent studies have also noted its potential use as a stabilizer in nanoparticle drug delivery systems designed for cancer therapy, which can help drugs accumulate in tumor tissue. nih.gov

Preclinical Toxicity Evaluation in Zebrafish Larvae

The zebrafish larva has emerged as a valuable model for rapid, early-stage toxicity screening of chemical compounds. nih.govinvivobiosystems.comuniversiteitleiden.nl While this compound is used clinically for its therapeutic effects, preclinical evaluation in zebrafish larvae has revealed potential for cardiotoxicity. nih.govnih.gov

In a study where this compound was administered to zebrafish larvae via yolk sac microinjection, researchers assessed several specific cardiovascular endpoints 48 hours after treatment. nih.govresearchgate.net The results showed that at certain concentrations (1/10 MNLC and above), this compound could induce noticeable cardiac and pericardial malformations. nih.govnih.gov At higher doses (1/3 MNLC and above), it caused significant cardiac malfunctions, including a decrease in heart rate and impaired circulation, when compared to control groups. nih.govresearchgate.net These toxic manifestations were observed in a large percentage (50% to 100%) of the zebrafish treated at the highest concentrations (MNLC and LC10). nih.govnih.gov This research was the first to uncover the potential cardiotoxicity of this compound, suggesting the need for careful consideration of its cardiovascular safety profile. nih.govresearchgate.net

Table 4: Cardiotoxicity Endpoints Observed in Zebrafish Larvae Treated with this compound

| Endpoint | Observation at Effective Doses |

|---|---|

| Heart Malformation | Induced at ≥ 1/10 MNLC. nih.govresearchgate.net |

| Pericardial Edema | Induced at ≥ 1/10 MNLC. nih.govresearchgate.net |

| Heart Rate | Significant decrease at ≥ 1/3 MNLC. nih.govresearchgate.net |

| Circulation | Significant decrease/absence at ≥ 1/3 MNLC. nih.govresearchgate.net |

| Thrombosis | Observed. nih.gov |

| Hemorrhage | Observed. nih.gov |

MNLC: Maximum Non-Lethal Concentration; LC10: Lethal Concentration for 10% of the population. nih.gov

Structure Activity Relationship Sar Studies of Sodium Aescinate

Elucidation of Active Moieties and Pharmacophores for Biological Activity

The biological activity of sodium aescinate is intrinsically linked to its complex chemical structure, which consists of a pentacyclic triterpene aglycone and sugar moieties. researchgate.net The core structure, a triterpenoid (B12794562) saponin (B1150181) with ester bonds, is fundamental to its effects. frontiersin.org A key pharmacophore, a specific arrangement of atoms or functional groups responsible for a biological activity, is the phenolic hydroxyl structure within the molecule. This group is thought to contribute to its ability to scavenge oxygen free radicals, playing a role in its neuroprotective effects. frontiersin.org

Relationship between Structural Features and Pharmacological Effects

The diverse pharmacological effects of this compound, including its anti-inflammatory, anti-edematous, and venotonic properties, are a direct consequence of its structural features. patsnap.com The stabilization of cell membranes, a primary mechanism of action, is attributed to the molecule's ability to reduce capillary permeability. patsnap.com This effect is crucial for its anti-edema properties.

The anti-inflammatory effects are linked to the inhibition of enzymes like hyaluronidase (B3051955) and elastase, which helps maintain the integrity of connective tissues. patsnap.com Furthermore, the molecule's antioxidant properties are associated with its capacity to scavenge free radicals. patsnap.com

Specific structural modifications can significantly impact the pharmacological profile. For example, the length of the ester chains attached to the glucuronic acid residue can influence the compound's cytotoxic potency. researchgate.net This highlights the potential for developing more effective anticancer compounds by modifying the natural structure of aescin. researchgate.net

Computational Approaches in SAR Investigations

Computational methods are increasingly being used to investigate the SAR of this compound, providing insights that complement experimental data. These techniques allow for the prediction of how the molecule will interact with biological targets and how its structure relates to its activity.

Molecular Docking Techniques for Target Affinity Prediction

Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. arxiv.org This technique has been employed to understand the interaction between this compound and proteins involved in inflammatory pathways, such as the NF-κB pathway. frontiersin.orgnih.gov

Studies have shown that this compound has a strong binding affinity for key proteins in this pathway, including IκK, IκB, and p65. frontiersin.orgnih.gov The calculated binding energies, which are all lower than -5 kcal/mol, indicate a favorable and spontaneous interaction. frontiersin.orgnih.gov This strong binding is believed to be responsible for the inhibition of the NF-κB pathway, a key mechanism behind the anti-inflammatory and neuroprotective effects of this compound. frontiersin.orgnih.gov The process of molecular docking typically involves preparing the 3D structures of both the ligand (this compound) and the receptor protein, followed by simulation of their interaction to calculate the binding energy. frontiersin.orgnih.gov

Table 1: Predicted Binding Affinities of this compound to NF-κB Pathway Proteins

| Target Protein | Maximum Binding Capacity (kcal/mol) |

| IκK | -6.8 |

| IκB | -6.6 |

| p65 | -8.2 |

This table is based on data from a molecular docking study and indicates a strong binding affinity of this compound to these key inflammatory proteins. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. medcraveonline.comjocpr.comwikipedia.org These models are then used to predict the activity of new, untested compounds. medcraveonline.com

In the context of saponins (B1172615) like this compound, QSAR studies have been used to define the ideal structural features for enhancing the cytotoxicity of other therapeutic agents. researchgate.net For instance, a QSAR study involving 56 saponins helped to identify the most important structural characteristics for synergistic cytotoxicity. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the predictive relationship. jocpr.com While specific QSAR models for this compound are not extensively detailed in the provided results, the application of this methodology to the broader class of saponins demonstrates its potential for refining the structure of this compound to optimize its therapeutic effects. researchgate.net

Analytical Methodologies for Sodium Aescinate Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a fundamental analytical tool for the separation and analysis of the various saponin (B1150181) components within sodium aescinate. These techniques are essential for both qualitative fingerprinting and precise quantitative measurements.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution and sensitivity. measurlabs.com It is widely used for separating the complex mixture of aescin isomers and for quantifying the total saponin content. researchgate.net HPLC methods are crucial for establishing the quality and consistency of this compound preparations, including those for injection. google.comgoogle.com

The development of a standard fingerprint chromatography using HPLC allows for a comprehensive evaluation of the integral quality of this compound. google.com This fingerprinting method can reflect the type, quantity, and proportionate relationship of each component in the total saponin mixture. google.com Typical HPLC analysis involves a reversed-phase column, most commonly a C18 column, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous solution, such as phosphoric acid or ammonium (B1175870) acetate (B1210297) solution. nih.govtandfonline.com Detection is commonly performed using a UV detector at wavelengths ranging from 200 nm to 220 nm. google.comgoogle.comtandfonline.comscirp.orgscirp.org The method's robustness has been evaluated by varying parameters such as flow rate, mobile phase pH, and column temperature to ensure reliable and consistent results. nih.gov

HPLC Determination of this compound A and B

Within the complex mixture of this compound, the isomers aescin A and aescin B are major components. google.com Specific HPLC methods have been developed for the simultaneous determination of these two compounds. ingentaconnect.com These methods are designed to be simple, reliable, and precise for quality control purposes. ingentaconnect.com

A common approach utilizes a C18 column with a mobile phase of acetonitrile and a phosphoric acid solution at a specific ratio and pH. google.comgoogle.comingentaconnect.com The separation is typically achieved with a consistent flow rate and detection at a UV wavelength of around 220 nm. ingentaconnect.com The validity of these methods is established through parameters like linearity, recovery, and precision (Relative Standard Deviation, RSD). For instance, studies have shown excellent linearity for both aescinate A and B over specific concentration ranges, with correlation coefficients (r) of 0.9999. ingentaconnect.com The average recovery rates for aescinate A and B have been reported to be high, with low RSD values, indicating the accuracy and reproducibility of the method. ingentaconnect.com The number of theoretical plates for aescin A and the degree of separation between aescin A and B are critical parameters to ensure the quality of the analysis. google.comgoogle.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | ingentaconnect.com |

| Mobile Phase | Acetonitrile-phosphoric acid solution (36:67, pH=2.1) | ingentaconnect.com |

| Flow Rate | 1.0 mL/min | ingentaconnect.com |

| UV Detection Wavelength | 220 nm | ingentaconnect.com |

| Linearity Range (Aescinate A) | 170-1510 µg/mL (r=0.9999) | ingentaconnect.com |

| Linearity Range (Aescinate B) | 120-1110 µg/mL (r=0.9999) | ingentaconnect.com |

| Average Recovery (Aescinate A) | 98.5% - 103.4% | ingentaconnect.com |

| Average Recovery (Aescinate B) | 99.2% - 102.6% | ingentaconnect.com |

Spectrometric Methods for Structural Elucidation and Identification

Spectrometric techniques are indispensable for determining the chemical structure of the various aescin components and for confirming the identity of the purified substance.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (HPLC-IT MS)

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for both the quantification and structural identification of this compound components. researchgate.netpjsir.orgpjsir.org A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of escin (B49666) Ia and escin Ib in human plasma. nih.gov This method uses a C18 column and isocratic elution, with detection in the positive ion multiple reaction monitoring mode. nih.gov

Furthermore, the combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) with quadrupole-time-of-flight mass spectrometry (Q-TOF/MS) has been employed for untargeted urine metabolomic profiling in studies involving this compound. tandfonline.com This integrated approach provides more comprehensive metabolite coverage than traditional single-column LC-MS systems. tandfonline.com High-performance liquid chromatography-ion trap mass spectrometry (HPLC-IT MS) is specifically used in the structural analysis of the saponins (B1172615) that constitute this compound. researchgate.net The identity and purity of this compound products are often confirmed through comparison with standards using mass spectrometry. researchgate.netpjsir.orgpjsir.org

UV, IR, and NMR Spectroscopy

Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information for the characterization of this compound. researchgate.netpjsir.orgpjsir.org

UV Spectroscopy: UV spectroscopy is primarily used as a detection method in HPLC, typically at a wavelength around 220 nm, to quantify aescin. scirp.orgscirp.org It can also be used for the quantitative estimation of total aescin content. pjsir.org

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. creative-biostructure.com The IR spectrum of a prepared this compound sample is often compared with that of a standard to confirm its identity and purity. researchgate.netpjsir.orgpjsir.org

NMR Spectroscopy: NMR spectroscopy is a powerful technique for the detailed structural elucidation of molecules. creative-biostructure.com Both ¹H and ¹³C NMR are used to determine the complex structure of the aescin saponins and their aglycones, confirming the positions of various acid groups attached to the triterpene skeleton. researchgate.net This detailed structural information is critical for understanding the composition of aescin. researchgate.netpjsir.orgpjsir.org Near-infrared (NIR) spectroscopy has also been explored as a rapid, non-destructive analytical method for the simultaneous determination of multiple aescin components during the extraction process. scirp.orgscirp.org

| Spectrometric Method | Primary Application | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Quantification in plasma, structural identification, purity confirmation. | nih.govresearchgate.netpjsir.org |

| UV Spectroscopy | Detection in HPLC, quantitative estimation. | scirp.orgpjsir.org |

| IR Spectroscopy | Identification and purity confirmation by spectral comparison. | researchgate.netpjsir.orgpjsir.org |

| NMR Spectroscopy | Detailed structural elucidation of aescin components. | researchgate.netpjsir.orgpjsir.org |

Immunoassay Techniques for Concentration Determination

Immunoassays offer a highly sensitive and specific method for determining the concentration of analytes, even at very low levels in complex biological matrices like plasma. nih.gov An enzyme-linked immunosorbent assay (ELISA) has been specifically developed to measure the plasma concentration of sodium β-aescinate. ingentaconnect.com

The development of this ELISA involved synthesizing an artificial antigen by coupling sodium β-aescinate with a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ingentaconnect.com Rabbits were then immunized with this antigen to produce specific antibodies, which were subsequently purified. ingentaconnect.com The assay is quantitative for sodium β-aescinate in plasma within a range of 0.002-0.128 µg/mL, with a determination wavelength of 450 nm. ingentaconnect.com The method has demonstrated high specificity, sensitivity, and rapidity, with a recovery of 97.70% (±1.58%) and both within-day and between-day RSDs below 10%. ingentaconnect.com This makes the ELISA method suitable for determining the plasma concentration of sodium β-aescinate in pharmacokinetic studies. ingentaconnect.com

Enzyme-Linked Immunosorbent Assay (ELISA) Method Development

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for detecting and quantifying specific substances, such as proteins, peptides, and other molecules. thermofisher.comnih.gov The development of an ELISA for this compound provides a highly specific and sensitive method for its determination in biological samples, particularly plasma. ingentaconnect.com

A key step in developing an ELISA for a small molecule like this compound, which is not immunogenic on its own, is the synthesis of an artificial antigen. This is achieved by coupling sodium β-aescinate with larger carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ingentaconnect.com This conjugate can then be used to immunize animals, typically rabbits, to produce polyclonal antibodies specifically against the this compound molecule. ingentaconnect.com These antibodies are then purified using immunoaffinity chromatography to ensure high specificity. ingentaconnect.com

The assay is then developed, often in a competitive or sandwich format. thermofisher.comnih.gov In a reported method for sodium β-aescinate, the antigen was labeled with horseradish peroxidase (HRP) as the detection enzyme. ingentaconnect.com The assay's performance is optimized by systematically adjusting concentrations of antibodies, antigens, and blocking buffers. thermofisher.com

A study on the development of an ELISA for sodium β-aescinate in plasma established the following parameters:

| Parameter | Finding |

| Quantitative Range | 0.002-0.128 µg·mL⁻¹ |

| Detection Wavelength | 450 nm |

| Recovery Rate | (97.70 ± 1.58)% |

| Within-day RSD | < 10% |

| Between-day RSDs | < 10% |

| This table presents findings from a study on an ELISA method for sodium β-aescinate plasma concentration. ingentaconnect.com |

This developed ELISA method was found to be highly specific, sensitive, and rapid, making it suitable for determining the plasma concentration of sodium β-aescinate and for use in pharmacokinetic studies in animals. ingentaconnect.com

Characterization of Saponin Components in this compound

This compound is not a single chemical entity but rather a mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus species). google.comselleckchem.com The primary bioactive components are identified as this compound A, B, C, and D, with A and B being the main constituents. google.comnih.gov Minor amounts of other saponins, such as E and F, may also be present. google.comgoogle.com The variability in the composition of these saponins can be influenced by the origin, climate, and harvest time of the plant material. google.com

The fundamental structures of the sapogenins (the non-sugar part of the saponin) in this compound are primarily of two types: protoaescigenin (B8773068) and barringenol C. science.gov The structural variations among the different aescin components arise from the type of acyl groups (such as tigloyl or angeloyl) attached, typically at the C-21, C-22, or C-28 positions. science.gov The sugar chains for these saponins are consistently located at the C-3 position and are composed of glucose and glucuronide. science.gov

High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for the separation and characterization of the individual saponin components in this compound. nih.govresearchgate.net A common method involves using a C18 alkylsilane bonded silica (B1680970) gel column. google.comgoogle.com

A typical HPLC method for analyzing this compound for injection uses the following conditions:

| Parameter | Specification |

| Stationary Phase | C18 alkylsilane bonded silica gel |

| Mobile Phase | Acetonitrile-phosphoric acid solution (33:67) |

| Mobile Phase pH | 2.1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| This table outlines typical chromatographic conditions for the analysis of this compound components. google.comgoogle.com |

This HPLC fingerprinting method allows for the comprehensive quality control of this compound by reflecting the type, quantity, and proportional relationship of each saponin component. google.comgoogle.com For quality control purposes, the number of theoretical plates should be no less than 5000 based on the peak for this compound A, and the separation degree between this compound A and B should be greater than or equal to 1.5. google.comgoogle.com

The main saponin components identified in this compound are detailed below:

| Compound | Description |

| This compound A | A major bioactive component of the this compound mixture. google.comnih.gov |

| This compound B | A major bioactive component of the this compound mixture. google.comnih.gov |

| This compound C | A bioactive component of the this compound mixture. nih.gov |

| This compound D | A bioactive component of the this compound mixture. nih.gov |